molecular formula C28H20NO6- B12575780 5-Nitro-2-[(2,2,2-triphenylethoxy)carbonyl]benzoate CAS No. 185381-36-6

5-Nitro-2-[(2,2,2-triphenylethoxy)carbonyl]benzoate

Cat. No.: B12575780
CAS No.: 185381-36-6
M. Wt: 466.5 g/mol
InChI Key: QGBMYXZXGBTURS-UHFFFAOYSA-M
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Description

5-Nitro-2-[(2,2,2-triphenylethoxy)carbonyl]benzoate is a complex organic compound characterized by the presence of a nitro group, a benzoate ester, and a triphenylethoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-[(2,2,2-triphenylethoxy)carbonyl]benzoate typically involves multi-step organic reactions. One common method includes the nitration of a benzoate precursor followed by esterification with 2,2,2-triphenylethanol. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-[(2,2,2-triphenylethoxy)carbonyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are frequently used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce various ester or amide derivatives.

Scientific Research Applications

5-Nitro-2-[(2,2,2-triphenylethoxy)carbonyl]benzoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Nitro-2-[(2,2,2-triphenylethoxy)carbonyl]benzoate involves its interaction with molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The ester moiety can be hydrolyzed to release active compounds that exert specific effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitro-2-thiophenecarboxaldehyde
  • 5-Nitrofuran-2-carbaldehyde
  • 2-Acetyl-5-nitrofuran

Uniqueness

5-Nitro-2-[(2,2,2-triphenylethoxy)carbonyl]benzoate is unique due to its combination of a nitro group, a benzoate ester, and a triphenylethoxy moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.

Properties

CAS No.

185381-36-6

Molecular Formula

C28H20NO6-

Molecular Weight

466.5 g/mol

IUPAC Name

5-nitro-2-(2,2,2-triphenylethoxycarbonyl)benzoate

InChI

InChI=1S/C28H21NO6/c30-26(31)25-18-23(29(33)34)16-17-24(25)27(32)35-19-28(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-18H,19H2,(H,30,31)/p-1

InChI Key

QGBMYXZXGBTURS-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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